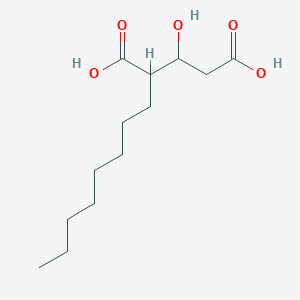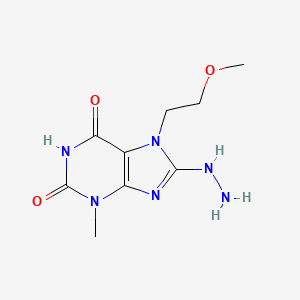
8-hydrazinyl-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a molecular formula of C24H26N6O6. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids .
Vorbereitungsmethoden
The synthesis of 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione involves multiple steps. One common synthetic route includes the reaction of a purine derivative with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
8-Hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Wirkmechanismus
The mechanism of action of 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or nucleic acids, leading to inhibition of enzyme activity or disruption of nucleic acid function. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione include:
- 7-(2-hydroxyethyl)-8-(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-hydroxy-3-phenoxypropyl)-8-(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
These compounds share structural similarities but differ in their functional groups and side chains, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione lies in its specific hydrazino and methoxyethyl groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H14N6O3 |
|---|---|
Molekulargewicht |
254.25 g/mol |
IUPAC-Name |
8-hydrazinyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C9H14N6O3/c1-14-6-5(7(16)12-9(14)17)15(3-4-18-2)8(11-6)13-10/h3-4,10H2,1-2H3,(H,11,13)(H,12,16,17) |
InChI-Schlüssel |
NYBZATNWTLVHLF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)

![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
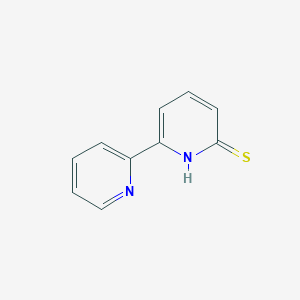
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)
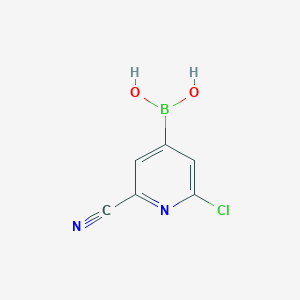
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
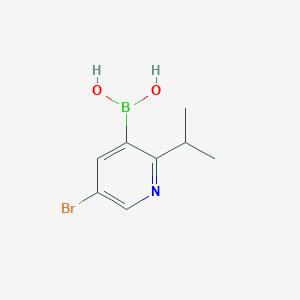
![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
